(S)-Practolol

Description

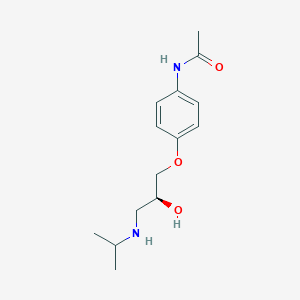

Structure

2D Structure

3D Structure

Properties

CAS No. |

37936-65-5 |

|---|---|

Molecular Formula |

C14H22N2O3 |

Molecular Weight |

266.34 g/mol |

IUPAC Name |

N-[4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide |

InChI |

InChI=1S/C14H22N2O3/c1-10(2)15-8-13(18)9-19-14-6-4-12(5-7-14)16-11(3)17/h4-7,10,13,15,18H,8-9H2,1-3H3,(H,16,17)/t13-/m0/s1 |

InChI Key |

DURULFYMVIFBIR-ZDUSSCGKSA-N |

SMILES |

CC(C)NCC(COC1=CC=C(C=C1)NC(=O)C)O |

Isomeric SMILES |

CC(C)NC[C@@H](COC1=CC=C(C=C1)NC(=O)C)O |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)NC(=O)C)O |

Synonyms |

Dalzic Eralzdin Practolol ICI 50172 ICI-50172 ICI50172 Practolol Practolol, Eralzdin |

Origin of Product |

United States |

Historical and Conceptual Framework of S Practolol in Beta Adrenergic Receptor Research

Evolution of Beta-Adrenergic Receptor Antagonists and Practolol's Role

The journey to develop targeted beta-blockers was built upon foundational discoveries in autonomic physiology and pharmacology. The evolution from a general concept of adrenergic receptors to the creation of receptor-subtype-selective drugs was a multi-decade process involving key conceptual leaps and landmark drug discoveries.

Early Discoveries in Adrenergic Receptor Theory

The concept of receptors mediating the effects of neurohormonal substances began to take shape in the early 20th century. nih.gov John Newport Langley first proposed the idea of specific receptor substances on cells that bind to drugs or transmitters to initiate or inhibit cellular functions. karger.com This was complemented by Paul Ehrlich's work, which postulated that these receptors were selective. karger.comblakewachter.com A significant experiment by Henry Hallett Dale in 1906 demonstrated that the fungus ergot could block the vasoconstrictive effects of adrenaline, providing early evidence that a receptor was involved in mediating adrenaline's actions. ispyphysiology.com

For decades, the prevailing theory, championed by W. B. Cannon, was that of two chemical transmitters, "sympathin E" for excitatory responses and "sympathin I" for inhibitory ones. blakewachter.comwikipedia.org This view was challenged and ultimately overturned in 1948 by Raymond Ahlquist. karger.comblakewachter.comwikipedia.org In a landmark paper, Ahlquist proposed that a single sympathetic mediator, adrenaline, produced its diverse effects by acting on two distinct types of receptors, which he termed alpha (α) and beta (β). karger.comispyphysiology.comphysiology.org His classification was based on the rank order of potencies of various catecholamines, establishing a pharmacological basis for receptor differentiation that revolutionized the field and paved the way for targeted drug development. physiology.orgrevespcardiol.org

Pioneering Contributions of Practolol (B1678030) to Beta-Adrenoceptor Characterization

Following Ahlquist's discovery, the first beta-blocker, dichloroisoproterenol, was synthesized in 1958. karger.comblakewachter.com This was followed by the development of propranolol (B1214883), the first beta-blocker approved for clinical use and the prototype for non-selective agents that block both β1 and β2 receptors. revespcardiol.orgrevespcardiol.org However, the lack of selectivity led to undesirable effects, such as bronchoconstriction in patients with asthma. revespcardiol.org

This challenge spurred the search for more selective compounds. In 1966, practolol was introduced by researchers at Imperial Chemical Industries as the first "cardioselective" or "β1-selective" beta-blocker. nih.govrevespcardiol.org Practolol exhibited a higher affinity for the β1-adrenergic receptors, which are predominant in the heart, than for the β2-receptors found in bronchial and vascular smooth muscle. revespcardiol.orgdrugbank.com This property was a crucial advancement, allowing for the targeted blockade of cardiac beta-receptors while minimizing effects on other tissues. nih.gov

The selectivity of practolol was instrumental in refining the understanding of beta-adrenoceptor subtypes. Its use, in conjunction with non-selective blockers like propranolol, helped to pharmacologically demonstrate the existence of distinct β1 and β2 receptors, and later a third subtype, β3. ahajournals.org Research showed that low doses of practolol could selectively block cardiac β1 receptors, while higher doses would also block β2 receptors, confirming that its selectivity was a dose-related phenomenon. nih.gov Although practolol was later withdrawn from broad clinical practice, its role as a research tool was invaluable. It provided the pharmacological proof-of-concept for receptor selectivity that guided all subsequent beta-blocker development. ahajournals.org

Conceptual Impact on Beta-Blocker Development and Selectivity Principles

The introduction of practolol fundamentally shifted the paradigm of beta-blocker development. It established the principle of receptor subtype selectivity as a key objective in drug design, moving beyond the "one-size-fits-all" approach of non-selective antagonists. revespcardiol.org The concept of cardioselectivity, pioneered by practolol, became a cornerstone for the development of second-generation beta-blockers like metoprolol (B1676517) and atenolol. nih.govahajournals.orgmdpi.com These agents offered a better therapeutic profile for patients with certain comorbidities, such as asthma or peripheral vascular disease. nih.gov

This focus on selectivity spurred further innovation, leading to third-generation beta-blockers (e.g., carvedilol, labetalol) which combined β1-selectivity with other properties, such as α1-blocking or vasodilating activity. revespcardiol.orgahajournals.org The development trajectory initiated by practolol underscored the importance of tailoring a drug's pharmacological profile to achieve specific therapeutic goals while minimizing off-target effects. The principle of targeting receptor subtypes remains a central tenet in modern pharmacology, extending far beyond beta-blocker research.

Table 1: Generations of Beta-Blockers and Key Examples

| Generation | Selectivity Feature | Prototypical Compound(s) | Key Contribution |

|---|---|---|---|

| First | Non-selective (β1 and β2) | Propranolol | Established broad beta-adrenergic blockade. revespcardiol.org |

| Second | β1-selective ("Cardioselective") | Practolol , Metoprolol, Atenolol | Introduced the principle of receptor subtype selectivity. revespcardiol.orgahajournals.org |

| Third | β1-blockade with additional vasodilating properties (e.g., α1-blockade) | Carvedilol, Labetalol, Nebivolol | Combined multiple mechanisms of action for enhanced effects. revespcardiol.orgahajournals.org |

Stereochemical Significance in Beta-Blocker Pharmacology

The three-dimensional structure of drug molecules is a critical determinant of their biological activity. The field of stereochemistry, particularly the study of enantiomers, became increasingly important in pharmacology as researchers recognized that biological systems, themselves chiral, interact differently with the mirror-image forms of a drug.

Emergence of Chiral Pharmacology and Enantioselective Research in Drug Discovery

Chiral pharmacology is the study of how the different spatial arrangements of atoms in a molecule (stereoisomers) affect its interaction with the body. chiralpedia.com Many drugs are chiral, existing as pairs of non-superimposable mirror images called enantiomers. ijpsjournal.comjuniperpublishers.com While enantiomers have identical physical and chemical properties in an achiral environment, they can exhibit vastly different pharmacological and toxicological profiles within the chiral environment of the human body, where they interact with stereoselective enzymes and receptors. juniperpublishers.comnih.gov

The critical importance of chirality in drug development was tragically highlighted by the thalidomide (B1683933) disaster in the late 1950s and early 1960s. chiralpedia.comrsc.org One enantiomer of thalidomide was an effective sedative, while its mirror image was a potent teratogen, causing severe birth defects. chiralpedia.com This event was a major catalyst for regulatory agencies, such as the U.S. Food and Drug Administration (FDA), to establish guidelines in the 1990s mandating the specific evaluation of enantiomers in chiral drugs. chiralpedia.comnih.govrsc.org This spurred a "chiral switch" trend, where drugs previously marketed as racemic mixtures (equal parts of both enantiomers) were redeveloped as single-enantiomer products to improve efficacy and safety. juniperpublishers.com This shift cemented enantioselective research as a fundamental aspect of modern drug discovery and design. rroij.com

The (S)-Configuration of Practolol: Historical and Research Implications in Adrenergic Ligand Design

The pharmacological activity of beta-blockers is highly stereoselective. ualberta.cachapman.edu For most beta-blockers in the aryloxyaminopropanol class, including practolol, the beta-blocking activity resides almost exclusively in the (S)-enantiomer (the levorotatory isomer). chapman.edumdpi.com The (R)-enantiomer is significantly less active at beta-receptors. chapman.edu The (S)-enantiomer is often referred to as the eutomer (the more active form), while the (R)-enantiomer is the distomer (the less active form). chiralpedia.com The mechanism of this selectivity involves specific three-point interactions between the drug molecule and the chiral pocket of the beta-adrenergic receptor, where functional groups like the hydroxyl and amino groups on the propanolamine (B44665) side chain must have a precise spatial orientation for optimal binding. mdpi.com

Research into the stereoisomers of practolol has been crucial for understanding adrenergic ligand design. Studies involving the synthesis of stereoisomeric practolol derivatives demonstrated that the configuration at the chiral carbon center is paramount for potency and receptor specificity. nih.gov For example, pharmacological studies confirmed that practolol derivatives with the (S)-configuration at the drug's asymmetric carbon were more active than those with the (R)-configuration. nih.gov

This knowledge has had profound implications for drug design. Recognizing that the (S)-configuration is responsible for the desired therapeutic effect allows for the development of single-enantiomer drugs. This approach, known as a "chiral switch," can lead to a more refined therapeutic agent. The chemoenzymatic synthesis of enantiopure (S)-Practolol has been a subject of research, aiming to produce the therapeutically active isomer efficiently. researchgate.net The focus on this compound in research exemplifies the broader principle in adrenergic ligand design: optimizing potency and selectivity through precise control of the molecule's stereochemistry.

Table 2: Stereoselectivity of Beta-Blockers

| Enantiomer | General Activity at Beta-Receptors | Terminology | Implication for Practolol |

|---|---|---|---|

| (S)-enantiomer | High-affinity antagonist (active form) | Eutomer | Contains virtually all the β1-blocking activity. chapman.edumdpi.com |

| (R)-enantiomer | Low-affinity antagonist (inactive form) | Distomer | Contributes little to the therapeutic effect. chapman.edumdpi.com |

Stereochemistry and Chiral Synthesis of S Practolol and Its Derivatives

Absolute Configuration Determination and Stereochemical Assignment Methodologies

The definitive assignment of the (S)-configuration to the biologically active enantiomer of practolol (B1678030) has been established through a combination of asymmetric synthesis and chiroptical methods. An early method involved an asymmetric synthesis starting from a chiral precursor of known configuration, which ultimately yielded (+)-practolol. acs.org Through chemical correlation, it was deduced that the levorotatory enantiomer, which exhibits the desired pharmacological activity, possesses the (S)-configuration. mdpi.com

The optical rotation of the enantiomers provides a key piece of evidence for their stereochemical assignment. For instance, it has been reported that (R)-practolol exhibits a specific rotation of +4.3° at 25°C. mdpi.com Correspondingly, a negative optical rotation of -3.9° is indicative of the (S)-configuration of practolol. mdpi.com

While direct crystallographic or spectroscopic analysis of (S)-practolol itself is not extensively detailed in readily available literature, several robust methodologies are routinely employed for the absolute configuration determination of chiral pharmaceuticals and could be applied to this compound and its intermediates. These include:

X-Ray Crystallography: This technique provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, allowing for the direct assignment of the absolute configuration of chiral centers. purechemistry.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The use of chiral derivatizing agents, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), allows for the conversion of enantiomers into diastereomers. nih.gov The resulting diastereomeric esters exhibit distinct NMR spectra, and analysis of the chemical shift differences can be used to deduce the absolute configuration of the original alcohol. nih.gov

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. stackexchange.com By comparing the experimental VCD spectrum with the computationally predicted spectra for the possible enantiomers, the absolute configuration can be confidently assigned. stackexchange.com

These methods, while not all explicitly reported for this compound, represent the gold standard in stereochemical assignment and are foundational to the development of enantiopure pharmaceuticals.

Enantioselective Synthesis Methodologies for this compound

The synthesis of enantiomerically pure this compound is of significant interest to ensure optimal therapeutic benefit. Various strategies have been developed to achieve this, primarily focusing on enzymatic and asymmetric chemical approaches.

A highly effective and environmentally benign approach for the synthesis of this compound involves the use of lipases in a chemo-enzymatic strategy. This method typically employs the kinetic resolution of a racemic precursor of practolol. A key intermediate in this synthesis is the chlorohydrin, (RS)-N-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide. mdpi.comresearchgate.net

Lipases, such as Candida antarctica Lipase (B570770) B (CALB) and lipases from Pseudomonas species, are used to selectively acylate one of the enantiomers of the racemic chlorohydrin, leaving the other enantiomer unreacted and in high enantiomeric purity. mdpi.comresearchgate.net For the synthesis of this compound, the desired precursor is the (R)-chlorohydrin. The enzymatic reaction preferentially acylates the (S)-chlorohydrin, allowing for the separation of the unreacted (R)-N-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide with high enantiomeric excess (ee). mdpi.com This enantiopure (R)-chlorohydrin is then converted to this compound through a subsequent amination reaction with isopropylamine (B41738). mdpi.comresearchgate.net

The efficiency of this lipase-catalyzed resolution is dependent on several factors, including the choice of lipase, solvent, and acyl donor. For example, the use of Pseudomonas cepacia sol-gel AK lipase with vinyl acetate (B1210297) as the acyl donor in toluene (B28343) has been shown to be highly effective. researchgate.net

| Lipase | Acyl Donor | Solvent | Product | Enantiomeric Excess (ee) | Conversion |

| Pseudomonas cepacia sol-gel AK | Vinyl acetate | Toluene | (S)-1-(4-acetamidophenoxy)-3-chloropropan-2-yl acetate | 96% | 50% |

| Candida antarctica Lipase B (CALB) | Vinyl butanoate | Acetonitrile | (R)-N-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide | 97% | ~50% |

Kinetic resolution is a cornerstone of the chemo-enzymatic synthesis of this compound. This technique relies on the different rates of reaction of the two enantiomers in a racemic mixture with a chiral catalyst or reagent. nih.gov In the context of this compound synthesis, the enzymatic acylation of racemic N-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide is a classic example of kinetic resolution. mdpi.comresearchgate.net

The lipase catalyst, being chiral, creates a diastereomeric transition state with each enantiomer of the chlorohydrin. The difference in the activation energies of these two transition states leads to a significant difference in the reaction rates. The faster-reacting enantiomer is consumed to form the acylated product, while the slower-reacting enantiomer accumulates in the reaction mixture. nih.gov

For the synthesis of this compound, the goal is to isolate the (R)-enantiomer of the chlorohydrin intermediate. Therefore, the kinetic resolution is designed to proceed to approximately 50% conversion, at which point the remaining unreacted chlorohydrin is highly enriched in the (R)-enantiomer. nih.gov This enantiopure (R)-chlorohydrin is then separated from the acylated (S)-enantiomer and used in the subsequent synthesis of this compound. mdpi.com The enantiomeric excess of the resolved intermediate is a critical measure of the success of the kinetic resolution.

Beyond kinetic resolution, asymmetric synthesis strategies offer a more direct route to enantiopure this compound by creating the desired stereocenter in a controlled manner. One common approach involves the use of a chiral starting material, often referred to as a chiral pool approach. For instance, a synthesis has been described that relates the absolute configuration of the more potent optical isomer of practolol to (+)-lactic acid, implying the use of a chiral precursor derived from this natural product. wikipedia.org

A widely applicable strategy for the asymmetric synthesis of β-blockers, including those structurally related to practolol, is the use of enantiopure epichlorohydrin. The synthesis of (S)-metoprolol, a related β-blocker, has been achieved with high enantiomeric excess by starting with (R)-epichlorohydrin. researchgate.net This chiral epoxide can react with the appropriate phenol (B47542) (in the case of practolol, p-acetamidophenol) to form a chiral glycidyl (B131873) ether intermediate. Subsequent ring-opening of this epoxide with isopropylamine proceeds with high regioselectivity and stereospecificity to yield the desired (S)-amino alcohol.

Another sophisticated strategy is the desymmetrization of prochiral molecules. For example, the asymmetric synthesis of (S)-propranolol has been achieved through the desymmetrization of glycerol (B35011) using a readily available camphorsulfonamide as a chiral auxiliary. scielo.brresearchgate.net This approach allows for the creation of a key chiral intermediate which can then be converted to the final product. Such strategies, while not explicitly detailed for this compound in the provided context, represent the forefront of asymmetric synthesis and are highly relevant to its stereo-controlled production.

Synthesis of Stereoisomeric Practolol Analogues for Pharmacological Probe Studies

To investigate the structure-activity relationships of practolol and to probe its interactions with adrenergic receptors, various stereoisomeric analogues have been synthesized. These studies often involve modifying the structure of practolol while maintaining or systematically altering its stereochemistry to assess the impact on pharmacological properties.

In one such study, a series of stereoisomeric practolol derivatives were synthesized in which the N-isopropyl group was replaced by an asymmetric heptanoic acid moiety terminated with a substituted p-toluidide or p-(trifluoromethyl)anilide. nih.gov This introduced a second chiral center into the molecule, allowing for the investigation of the effects of the stereochemistry of both the original drug's asymmetric carbon and the new spacer's asymmetric carbon on β-adrenergic antagonist activity. nih.gov

The synthesis involved reacting the asymmetric epoxide, 3-(p-acetamidophenoxy)-1,2-epoxypropane, with a preformed enantiomeric 6-aminoheptanoic acid amide. nih.gov The pharmacological evaluation of these stereoisomeric practolol congeners revealed a significant dependence of potency and tissue/subreceptor specificity on the configuration of both chiral centers. nih.gov Notably, the compounds possessing the (S)-configuration at the drug's asymmetric center and the (R)-configuration at the spacer's asymmetric carbon demonstrated an increased potency compared to other stereoisomers and the parent drug, practolol. nih.gov

Molecular and Receptor Level Pharmacology of S Practolol

Beta-Adrenergic Receptor Subtype Selectivity: Focus on Beta-1 Adrenoceptors

Beta-adrenergic receptors (β-ARs) are G protein-coupled receptors that mediate the physiological effects of endogenous catecholamines, such as epinephrine (B1671497) and norepinephrine (B1679862) revespcardiol.orgdrugbank.comrevespcardiol.org. These receptors are classified into subtypes (β1, β2, and β3), with β1-ARs being predominantly expressed in the heart, regulating heart rate and contractility revespcardiol.orgrevespcardiol.org. Practolol (B1678030) emerged as one of the first beta-blockers demonstrating a preference for β1-ARs over β2-ARs, classifying it as a cardioselective agent revespcardiol.org.

Competitive Antagonism at Beta-1 Adrenergic Receptors and Catecholamine Interaction

Like other beta-adrenergic antagonists, practolol functions by competitively blocking the binding sites of adrenergic neurotransmitters, including catecholamines, at sympathetic receptor sites drugbank.com. This competitive antagonism prevents the activation of intracellular signaling cascades normally triggered by these endogenous agonists. By occupying the β1-adrenergic receptors in the heart and vascular smooth muscle, practolol inhibits the actions of epinephrine and norepinephrine, thereby reducing heart rate, cardiac output, and blood pressure drugbank.com.

Comparative Receptor Affinity and Radioligand Binding Investigations

Radioligand binding assays have been crucial in characterizing the affinity and selectivity of beta-blockers, including practolol, for different adrenoceptor subtypes nih.govahajournals.orgbvsalud.orgahajournals.orgosti.govnih.govahajournals.orggiffordbioscience.comnih.gov. Studies have consistently shown practolol's affinity for β1-adrenergic receptors drugbank.comahajournals.orgosti.govnih.govdrugbank.com. For instance, practolol exhibits a Ki value of approximately 104.71 nM for the human β1-adrenergic receptor drugbank.com. In rat ventricular preparations, practolol has shown dissociation constants (Kd) in the range of 800-845 nM for β1-ARs in reticulocytes and ventricle membranes, and a Kd of 70 pM for β1-ARs on purified cardiomyocytes ahajournals.orgosti.govnih.gov. In comparison to other beta-blockers, practolol's affinity for β1-ARs was found to be lower than that of pindolol, penbutolol, and propranolol (B1214883) in some studies investigating isoprenaline-stimulated adenyl cyclase activity nih.govresearchgate.net. Furthermore, practolol has demonstrated a selectivity ratio of approximately 4.7-fold for β1-ARs over β2-ARs researchgate.net.

Elucidation of Molecular Mechanisms Governing Beta-1 vs. Beta-2 Adrenoceptor Selectivity

The development of cardioselective beta-blockers like practolol was driven by the desire to mitigate the broncho-constrictive effects associated with β2-AR blockade, which are prevalent in the lungs revespcardiol.orgwikipedia.org. Practolol was the first compound to exhibit a higher affinity for β1-ARs compared to β2-ARs revespcardiol.org. Research suggests that the para-substitution on the aromatic ring of beta-blockers plays a significant role in conferring β1 selectivity wikipedia.org. Specifically, practolol features a para-acetamido group on its phenyl ring uoanbar.edu.iq, a substitution pattern associated with cardioselectivity in other beta-blockers as well oup.com.

The selectivity of practolol is also dose-dependent; lower doses and serum concentrations primarily target and block β1-receptors, while higher concentrations can lead to blockade of both β1 and β2 receptors nih.govcloudfront.net. This dose-related selectivity is crucial for understanding its pharmacological profile. Studies on rat ventricular myocytes have shown that these cells predominantly express β1-ARs, whereas β2-ARs are found on non-myocyte cell types ahajournals.orgosti.govnih.gov. Practolol's ability to compete for binding sites on intact myocytes further supports its interaction with β1-receptors located on cardiac cells ahajournals.orgosti.govnih.gov.

Structure-Activity Relationships (SAR) of (S)-Practolol and Related Compounds

Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure dictates its pharmacological effects. For beta-blockers, variations in the aromatic moiety, the linker chain, and the amine side chain significantly influence receptor affinity, potency, and subtype selectivity nih.govoup.comnih.gov.

Influence of Aromatic Substitutions on Receptor Selectivity and Potency

Modifications to the aromatic ring of beta-blockers can profoundly alter their pharmacological profiles, affecting both potency and receptor selectivity nih.govresearchgate.net. The nature and position of substituents on the aromatic ring are key determinants of these properties nih.govnih.gov. For instance, para-substitution on the aromatic ring, particularly with acylamido moieties, has been linked to improved cardioselectivity oup.com. Practolol's para-acetamido group exemplifies this, contributing to its selective β1 antagonism uoanbar.edu.iq. Studies also indicate that the size and location of substituents on the benzene (B151609) ring are critical for establishing cardioselective potency nih.gov. Subtle changes in the aromatic moiety can significantly impact organ specificity towards different receptors researchgate.net.

Stereochemical Influence on Pharmacological Activity, Comparing (S)- and (R)-Isomers

Chirality plays a critical role in drug-receptor interactions, as stereoisomers of a molecule can exhibit markedly different pharmacological activities ijpras.communi.cz. Practolol exists as a racemic mixture of (R)- and (S)-enantiomers guidetoimmunopharmacology.orgguidetopharmacology.org. Generally, for beta-blockers with chiral centers, the (S)-enantiomer is considered more potent as a beta-receptor antagonist chapman.edu. Research on stereoisomeric practolol derivatives has highlighted that enhanced potency and tissue/subreceptor specificity are dependent on the configuration of both the drug's asymmetric carbon and any spacer asymmetric carbon nih.gov. Specifically, compounds with an (S) configuration at the drug's asymmetric center and an (R) configuration at the spacer's asymmetric carbon demonstrated increased potency compared to other stereoisomers and the parent drug nih.gov. While direct comparative data for this compound versus (R)-Practolol is limited in the provided search results, the established trend for beta-blockers suggests that the (S)-enantiomer would likely possess greater beta-adrenergic blocking activity chapman.edu.

Design and Pharmacological Evaluation of Bivalent Ligands and Congener Derivatives

The exploration of Practolol's molecular and receptor-level pharmacology has extended to the design and evaluation of its derivatives and bivalent ligands. These efforts aim to elucidate structure-activity relationships (SAR), enhance receptor affinity and selectivity, and potentially confer novel pharmacological properties. This section details the strategies employed in designing such compounds and the findings from their subsequent pharmacological evaluations.

Design Strategies for Practolol Derivatives and Bivalent Ligands

The design of Practolol congeners and bivalent ligands is rooted in modifying the parent molecule's structure to optimize interactions with β-adrenergic receptors (β-ARs). For congener derivatives, modifications typically involve alterations to the aromatic ring or the propanolamine (B44665) side chain. Structure-activity relationship studies have highlighted the significance of aromatic ring substituents, particularly at the para-position, in influencing potency and selectivity. For example, the incorporation of para-acylamido moieties has been associated with improved cardioselectivity oup.com.

Bivalent ligands are designed by linking two Practolol-like pharmacophores, often via a flexible or rigid spacer group. This approach is intended to increase binding avidity by engaging multiple receptor sites or interacting with two receptor molecules simultaneously nih.govnih.govlookchem.com. The selection of the linker's length and chemical composition is a crucial design parameter, as it dictates the spatial orientation of the pharmacophores and their efficacy in receptor interaction nih.govnih.govlookchem.com. Research has explored linking through the 4'-amino moiety of Practolol's aromatic ring lookchem.com, systematically varying spacer lengths, such as methylene (B1212753) chains or diamine units, to assess their impact on receptor binding and selectivity nih.govnih.govlookchem.com. Studies have also synthesized analogues, such as p-aminobenzyl derivatives, to investigate the effects of specific structural changes on receptor profiles nih.gov.

Pharmacological Evaluation of Bivalent Ligands

The pharmacological assessment of Practolol-based bivalent ligands has predominantly focused on their binding affinities for β1 and β2 adrenergic receptor subtypes and their consequent cardioselectivity. Studies involving the synthesis of symmetrical bivalent ligands, which couple two Practolol pharmacophores using diamide (B1670390) or polymethylene diamine linkers, have demonstrated a notable influence of linker length on binding characteristics. Competitive binding assays conducted using rat heart and lung membrane preparations indicated that extending the length of the spacer group could amplify binding affinity by up to 160-fold compared to the monovalent Practolol nih.govnih.govlookchem.com. These investigations also suggested that modest improvements in cardioselectivity were achieved with these bivalent structures nih.govnih.govlookchem.com.

Table 1: Pharmacological Evaluation of Practolol-Based Bivalent Ligands

| Compound Description | Linker Type | Effect on Binding Affinity (vs. Monovalent Practolol) | Effect on Cardioselectivity (vs. Monovalent Practolol) | Reference |

| Bivalent Ligands (various linker lengths) | Diamide, polymethylene diamine | Increased (up to 160-fold with increasing linker length) | Modest increases observed | nih.govnih.govlookchem.com |

Pharmacological Evaluation of Congener Derivatives

Congener derivatives of Practolol have been synthesized and evaluated to ascertain how structural modifications influence their interaction with β-adrenergic receptors. For instance, the synthesis and evaluation of p-aminobenzyl analogues of Practolol revealed distinct alterations in their receptor binding profiles. In membrane preparations from rat heart (predominantly β1-AR) and lung (predominantly β2-AR), these p-aminobenzyl analogues exhibited similar binding affinities to the β1-AR when compared to the parent Practolol. However, they demonstrated greater potency (higher affinity) at the β2-AR in lung membranes. Consequently, these derivatives displayed reduced cardioselectivity, with their cardioselectivities being approximately one-sixth that of the parent Practolol nih.gov.

Other SAR studies have explored variations in aromatic substitution. For example, derivatives featuring a paramethyl toluidide group were found to be more potent than those with a trifluoromethyl toluidide group nih.gov. The length of a spacer group, such as a four-methylene chain, was also identified as a factor influencing derivative activity, with such spacers leading to more active compounds in certain series nih.gov. Furthermore, a radiolabeled analogue, AMI9, derived from Practolol, displayed high specific affinity for β-AR with no subtype selectivity (KD = 5.6 ± 0.3 nM) and potently inhibited the inotropic effects of isoproterenol, indicating its potential for molecular imaging of myocardial β-AR density nih.gov.

In Vitro and Preclinical Model System Investigations of S Practolol S Actions

Cell-Based Assays for Receptor Function and Intracellular Signaling Pathway Analysis

(S)-Practolol and its derivatives have been extensively characterized using established cell-based model systems, particularly S-49 lymphoma cells and rat adipocytes, to delineate their receptor binding profiles and functional activities. These cell lines are instrumental as they express distinct populations of β-adrenoceptors.

S-49 mouse lymphoma cells are a prototypic system for studying β2-adrenoceptors. nih.gov These cells have been utilized in radioligand binding assays and functional assays to determine the affinity and potency of β-blockers. nih.gov Studies have quantified the density of β-adrenoceptors on S-49 cells to be approximately 1,200 to 3,000 receptors per cell. nih.gov In this system, practolol's affinity for the β2-receptor has been determined, showing a pKi value of 4.87, which corresponds to a Ki of 13,500 nM. nih.gov This relatively low affinity is consistent with practolol's known β1-selectivity.

Rat adipocytes (fat cells) are a primary model for investigating β1- and β3-adrenoceptors, which are involved in mediating lipolysis. nih.govrevespcardiol.org In contrast to S-49 cells, studies using rat adipocytes have shown that derivatives of practolol (B1678030) can be more potent, suggesting a preference for β1-receptors. nih.gov The characterization of β-adrenoceptors in rat adipocytes has revealed the presence of high-affinity β1-adrenoceptors and low-affinity β3-adrenoceptors, with β2-adrenoceptors being largely undetectable. wikipedia.org The functional response in these cells, such as the stimulation of lipolysis by catecholamines, is a key endpoint for assessing the antagonist properties of compounds like this compound. researchgate.net Research on adult rat ventricular myocytes, another cardiac-relevant model, demonstrated that practolol competed for [¹²⁵I]ICYP binding in a manner consistent with interaction at β1-receptors, yielding a Ki value of 800 nM. nih.gov

Table 1: Receptor Binding Affinity of Practolol in Different Cell-Based Systems

| Cell System | Receptor Subtype | Affinity Constant (Ki) | Reference |

|---|---|---|---|

| S-49 Mouse Lymphoma Cells | β2-adrenoceptor | 13,500 nM | nih.gov |

| Rat Ventricular Myocytes | β1-adrenoceptor | 780-800 nM | nih.gov |

The mechanism of action of this compound as a β-adrenoceptor antagonist is intrinsically linked to its ability to modulate intracellular signaling pathways, primarily the cyclic adenosine (B11128) monophosphate (cAMP) pathway. oup.com β-Adrenoceptors are G protein-coupled receptors that, upon stimulation by an agonist like isoproterenol, activate adenylyl cyclase, leading to the production of the second messenger cAMP. revespcardiol.orgoup.com

Cyclic AMP accumulation blocking assays are a fundamental in vitro method to quantify the antagonist activity of β-blockers. nih.gov In these assays, cells are stimulated with a β-agonist to induce cAMP production, and the ability of an antagonist like this compound to inhibit this increase is measured. fda.gov The results of such assays confirm that practolol functions as a competitive antagonist, blocking the effects of agonists on cAMP formation. nih.gov For instance, in AtT-20 cells, which primarily express β2-receptors, practolol was found to be ineffective in blocking the isoproterenol-induced stimulation of cAMP, highlighting its β1-subtype selectivity. fda.gov Similarly, in rat ovarian tissue, practolol did not inhibit the cAMP formation induced by the β2-agonist terbutaline. mdpi.com

The modulation of second messengers is the core mechanism by which β-blockers exert their physiological effects. nih.gov By blocking the receptor, this compound prevents the G protein-mediated activation of adenylyl cyclase, thereby attenuating the downstream signaling cascade that is normally initiated by cAMP. revespcardiol.orgnih.gov This cascade involves the activation of protein kinase A (PKA), which then phosphorylates various intracellular proteins to produce a cellular response. cabidigitallibrary.org The inhibition of this initial step—the generation of cAMP—is the primary molecular action of this compound's antagonism at the β1-adrenoceptor. drugbank.com

Animal Models for Pharmacological Evaluation and Mechanism Elucidation (Excluding Efficacy/Safety Trials)

Animal models have been crucial for elucidating the in vivo pharmacological profile of this compound, particularly its cardioselective β1-adrenoceptor blockade. Standard models include anesthetized or conscious dogs, cats, rabbits, and guinea pigs, where cardiovascular and respiratory parameters can be precisely measured. wikipedia.orgresearchgate.net

In models evaluating cardiac responses, this compound effectively blocks the effects of β-agonist stimulation (e.g., from isoproterenol) or sympathetic nerve stimulation on heart rate (chronotropy) and cardiac contractility (inotropy). researchgate.netnih.gov For example, in anesthetized greyhounds, practolol was shown to cause decreases in heart rate and left ventricular dP/dt max, which are indicators of cardiac workload. nih.gov Similarly, in rabbits, in vivo experiments demonstrated practolol's ability to block β-receptors, affecting heart rate. nih.gov

To assess β2-adrenoceptor activity, researchers utilize models that measure responses in tissues where this subtype is predominant, such as the trachea and peripheral blood vessels. researchgate.net Studies on isolated guinea pig tracheal chains, a classic model for bronchodilation, have shown that practolol is significantly less potent at blocking β2-agonist-induced muscle relaxation compared to non-selective blockers like propranolol (B1214883). nih.gov This differential effect—strong blockade of cardiac (β1) responses and weak blockade of tracheal (β2) responses—is the hallmark of practolol's cardioselectivity and has been consistently demonstrated across various in vivo animal models. researchgate.netfda.gov

The pharmacological and metabolic profile of practolol has been investigated across a range of animal species, revealing important differences. Initial investigations of the compound utilized dogs, cats, and rats. wikipedia.org

Comparative studies in cats and guinea pigs have demonstrated that practolol inhibits the heart rate and contractile force responses to isoprenaline (a β1/β2 agonist) at considerably lower doses than those required to block the vasodilator and bronchodilator effects of the same agonist. researchgate.net This confirms its β1-selectivity in these species. In contrast, non-selective agents like propranolol block all these effects at similar doses. researchgate.net A study comparing practolol's effect on human and guinea pig tracheal smooth muscle found its potency to be substantially lower than that of propranolol and sotalol, further underscoring its weak β2-antagonism. nih.gov

Metabolic studies have highlighted significant species-specific variations in how practolol is processed. A comparative study involving rats, mice, guinea pigs, rabbits, hamsters, and marmosets revealed distinct metabolic pathways. nih.gov While metabolism was generally limited in rats, mice, guinea pigs, and rabbits, with the parent drug being the major component excreted, the hamster and marmoset showed extensive metabolism. nih.gov Hamsters engaged in significant hydroxylation, while marmosets exhibited a high degree of deacetylation. nih.gov These findings underscore the importance of species selection in preclinical pharmacological studies and the potential for divergent metabolic fates of a drug across different biological systems.

Table 2: Comparative Pharmacology and Metabolism of Practolol in Different Animal Species

| Species | Key Pharmacological/Metabolic Finding | Reference |

|---|---|---|

| Cat | Demonstrates β1-selectivity (cardiac effects blocked at lower doses than vascular effects). | researchgate.net |

| Guinea Pig | Shows β1-selectivity; much lower potency on tracheal (β2) muscle compared to propranolol. | nih.govresearchgate.net |

| Dog | Used in early studies to demonstrate blockade of isoprenaline-induced cardiac effects. | nih.gov |

| Rabbit | Used to demonstrate in vivo β-receptor blocking potency and effects on heart rate. | nih.gov |

| Rat | Limited metabolism; primarily excreted unchanged. Used in early pharmacological studies. | wikipedia.orgnih.gov |

| Hamster | Atypical, extensive hydroxylation of practolol. | nih.gov |

| Marmoset | Unusual, extensive deacetylation of practolol (approx. 57% of dose). | nih.gov |

Metabolic Investigations and Reactive Metabolite Formation of Practolol

Microsomal Metabolism Studies: In Vitro Biotransformation Pathways

In vitro studies utilizing mammalian liver microsomes have been instrumental in mapping the metabolic fate of practolol (B1678030). nih.gov These subcellular fractions contain a high concentration of drug-metabolizing enzymes, most notably the cytochrome P-450 (CYP450) superfamily. nih.gov

The biotransformation of practolol is dependent on the microsomal cytochrome P-450-dependent drug-metabolizing enzyme system. nih.gov This is evidenced by in vitro experiments showing that the metabolic process requires co-factors such as oxygen and NADPH and is inhibited by carbon monoxide, a classic inhibitor of CYP450 enzymes. nih.gov Specifically, practolol has been identified as a substrate for the CYP2D6 isozyme. drugbank.comdrugbank.com

The collective data from these studies indicate that the formation of reactive metabolites from practolol likely occurs through N-hydroxylation of the acetyl-amino grouping on the molecule. nih.gov This oxidative reaction, catalyzed by CYP450, is a critical activation step that transforms the relatively stable parent drug into a more reactive species.

The enzymatic metabolism of practolol leads to the formation of electrophilic metabolites. nih.gov These are chemically reactive species that can form covalent bonds with nucleophilic sites on macromolecules. While the precise structures of all reactive intermediates have not been fully elucidated, their existence is inferred from the irreversible binding observed in microsomal studies. nih.gov

One of the key identified metabolites is 3-hydroxypractolol, formed through the hydroxylation of the aromatic ring. nih.gov This metabolite has been particularly noted in studies using hamster liver microsomes. nih.gov Further biotransformation can also involve deacetylation, leading to the formation of desacetylpractolol. nih.gov The binding of [14C]desacetylpractolol to hamster liver microsomes was found to be greater than that of the parent practolol, suggesting it may also be, or lead to, a reactive species. nih.gov

Irreversible Binding Phenomena to Biological Macromolecules

A significant finding from the metabolic investigation of practolol is the irreversible binding of its metabolites to biological macromolecules, a process strongly implicated in its toxicity. nih.govcambridge.org

Studies using radiolabeled [14C]practolol have demonstrated that its metabolites bind irreversibly to mammalian liver microsomal proteins. nih.govnih.gov This binding occurs through the formation of covalent linkages with amino acid residues on the proteins. nih.gov The reaction is dependent on factors that support CYP450 activity, including reaction time, microsomal protein content, and substrate concentration. nih.gov This covalent modification of proteins is believed to alter them sufficiently to be recognized as neoantigens by the immune system, providing a potential mechanism for idiosyncratic drug reactions. nih.govnih.gov The binding can be inhibited by the presence of glutathione, a nucleophilic scavenger, and albumin, which can itself become a target for the reactive metabolites. nih.gov

Significant qualitative and quantitative differences in practolol metabolism and subsequent protein binding have been observed across various animal species. nih.govnih.govbioivt.com These variations are a critical factor in pharmacology and toxicology, as they can explain species-specific susceptibility to drug effects. nih.gov

Hamster (Syrian) liver microsomes exhibit the highest rate of both covalent binding and the formation of 3-hydroxypractolol. nih.govnih.gov In this species, studies comparing [acetyl-14C]practolol and [phenyl-14C]practolol indicated that metabolites both with and without the acetyl group were bound to proteins. nih.gov In contrast, the marmoset displays the lowest rate of binding and is unique in its extensive deacetylation of practolol, with desacetylpractolol being a major urinary metabolite. nih.govnih.gov Other species, including the rat, mouse, guinea pig, and rabbit, show more limited metabolism, with unchanged practolol being the primary component excreted in the urine. nih.gov

| Species | Primary Metabolic Pathway | Extent of Metabolism | Key Metabolites | Rate of Microsomal Binding |

|---|---|---|---|---|

| Hamster | Hydroxylation | Extensive | 3-hydroxypractolol | High |

| Marmoset | Deacetylation | Extensive | Desacetylpractolol | Low |

| Rat | Limited Metabolism | Limited | Practolol (unchanged) | - |

| Mouse | Limited Metabolism | Limited | Practolol (unchanged) | - |

| Guinea Pig | Limited Metabolism | Limited | Practolol (unchanged) | - |

| Rabbit | Limited Metabolism | Limited | Practolol (unchanged) | - |

Theoretical Implications of Metabolic Pathways on Drug Design Principles and Pharmacological Research

The metabolic investigations of practolol have provided crucial insights that extend beyond the compound itself, influencing broader principles of drug design and pharmacological research. The link between the cytochrome P450-mediated formation of reactive electrophilic metabolites and the subsequent covalent binding to proteins is a classic example of metabolic activation leading to toxicity. nih.govnih.gov

This understanding underscores the importance of evaluating the metabolic fate of new chemical entities early in the drug development process. The chemical structure of a drug is a key determinant of its potential to form toxic intermediates. nih.gov For instance, the N-acetylarylamine structure within practolol is susceptible to oxidative metabolism, a feature that medicinal chemists now approach with caution. The practolol case serves as a prominent historical example, guiding the development of successor drugs with modified chemical properties designed to minimize or eliminate the pathways leading to reactive metabolite formation. By altering structures to favor detoxification pathways over activation pathways, safer pharmaceuticals can be designed. This paradigm, informed by the study of drugs like practolol, is a cornerstone of modern predictive toxicology and drug safety evaluation. cambridge.orgbioivt.com

Q & A

Q. What frameworks guide the interpretation of negative results in this compound metabolism studies?

- Methodological Answer : Differentiate between true negatives (e.g., absence of metabolites due to stable chemical structure) and technical limitations (e.g., inadequate detection thresholds). Use positive controls (e.g., known metabolized β-blockers) to validate assay sensitivity. Discuss implications for translational relevance in the Discussion section .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.